![molecular formula C22H18BrN3O2S B5145667 4-{5-[(3-bromo-4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B5145667.png)
4-{5-[(3-bromo-4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{5-[(3-bromo-4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}phenol is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 4-{5-[(3-bromo-4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}phenol is not fully understood. However, it has been suggested that this compound may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and proliferation. It may also exert its antimicrobial and antifungal activity by disrupting the cell membrane and inhibiting the synthesis of essential cellular components.
Biochemical and Physiological Effects
Studies have shown that 4-{5-[(3-bromo-4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}phenol can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and oxidative stress, which are known to play a role in the development of various diseases. Additionally, this compound has been reported to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{5-[(3-bromo-4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}phenol in lab experiments is its diverse biological activities. This compound can be used to study various cellular processes and pathways involved in cancer, inflammation, and microbial infections. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which may affect its efficacy and safety in vivo.
Direcciones Futuras
There are several future directions for research on 4-{5-[(3-bromo-4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}phenol. One direction is to further investigate its mechanism of action and identify its molecular targets. This will help to understand how this compound exerts its diverse biological activities and may lead to the development of more potent and selective analogs. Another direction is to evaluate its efficacy and safety in animal models and clinical trials. This will provide valuable information on its pharmacological properties and potential therapeutic applications. Finally, research can focus on developing new synthetic methods for this compound and its analogs, which may improve their yield, purity, and scalability.
Métodos De Síntesis
The synthesis of 4-{5-[(3-bromo-4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}phenol involves the reaction of 3-bromo-4-methoxybenzyl chloride with 4-aminothiophenol in the presence of sodium bicarbonate to form 5-[(3-bromo-4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazole-3-thiol. This intermediate is then treated with 4-hydroxybenzaldehyde in the presence of acetic acid to obtain the final product.
Aplicaciones Científicas De Investigación
4-{5-[(3-bromo-4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}phenol has been extensively studied for its biological activities. It has been reported to exhibit anticancer, antimicrobial, antifungal, anti-inflammatory, and antioxidant properties. This compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting their proliferation. It has also been shown to have potent antimicrobial and antifungal activity against various strains of bacteria and fungi.
Propiedades
IUPAC Name |
4-[5-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O2S/c1-28-20-12-7-15(13-19(20)23)14-29-22-25-24-21(16-8-10-18(27)11-9-16)26(22)17-5-3-2-4-6-17/h2-13,27H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHONVYXYQKAUHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,6-dichlorobenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5145590.png)
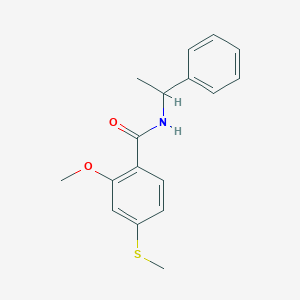
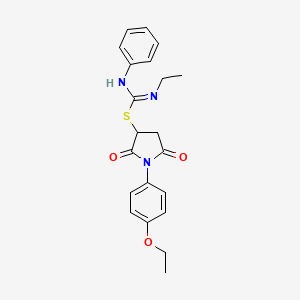
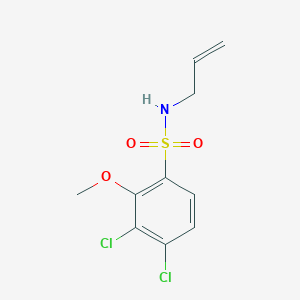
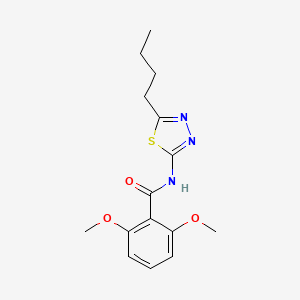
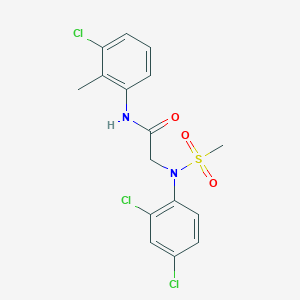
![2-{[(2-methoxyphenyl)amino]methyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5145628.png)
![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5145642.png)

![2-[3-(2,6-dimethyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5145661.png)
![4-fluoro-N-(2-methoxyethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5145672.png)
![3-methoxy-N-(2-methylphenyl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B5145679.png)
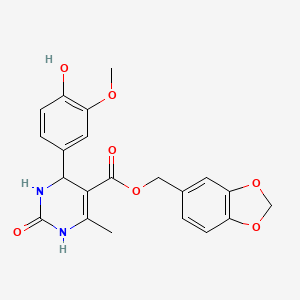
![2-chloro-3-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5145702.png)